molecular formula C19H14N4OS B10950563 (5E)-3-(3-methylphenyl)-5-(quinoxalin-2-ylmethylidene)-2-thioxoimidazolidin-4-one

(5E)-3-(3-methylphenyl)-5-(quinoxalin-2-ylmethylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B10950563
M. Wt: 346.4 g/mol
InChI Key: SFHBCBIQYYDDEK-LICLKQGHSA-N
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Description

3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzaldehyde with 2-quinoxalinecarboxaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted aromatic and heterocyclic derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity, such as antimicrobial or anticancer properties, is of interest in medicinal chemistry. Researchers may explore its interactions with biological targets to develop new therapeutic agents.

Medicine

Due to its potential biological activity, this compound could be investigated for use in drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

In material science, the compound’s unique structural properties may be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoxaline and thioxotetrahydroimidazol structures are key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one
  • 3-(3-Chlorophenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one

Uniqueness

The presence of the 3-methylphenyl group in 3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one distinguishes it from its analogs. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it unique in its class.

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

(5E)-3-(3-methylphenyl)-5-(quinoxalin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H14N4OS/c1-12-5-4-6-14(9-12)23-18(24)17(22-19(23)25)10-13-11-20-15-7-2-3-8-16(15)21-13/h2-11H,1H3,(H,22,25)/b17-10+

InChI Key

SFHBCBIQYYDDEK-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=NC4=CC=CC=C4N=C3)/NC2=S

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=NC4=CC=CC=C4N=C3)NC2=S

Origin of Product

United States

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